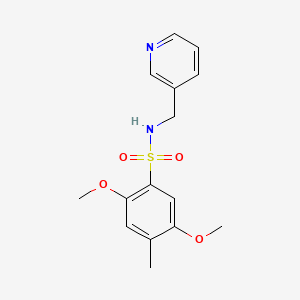

2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

CAS No.: 873579-18-1

Cat. No.: VC7112622

Molecular Formula: C15H18N2O4S

Molecular Weight: 322.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 873579-18-1 |

|---|---|

| Molecular Formula | C15H18N2O4S |

| Molecular Weight | 322.38 |

| IUPAC Name | 2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C15H18N2O4S/c1-11-7-14(21-3)15(8-13(11)20-2)22(18,19)17-10-12-5-4-6-16-9-12/h4-9,17H,10H2,1-3H3 |

| Standard InChI Key | GKBPQYLKMAUPOU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CN=CC=C2)OC |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzene ring substituted at positions 2 and 5 with methoxy groups (-OCH₃), a methyl group (-CH₃) at position 4, and a sulfonamide group (-SO₂NH-) at position 1. The sulfonamide nitrogen is further functionalized with a pyridin-3-ylmethyl moiety, introducing aromatic nitrogen heterocycle into the structure. This arrangement creates a hybrid molecule with both polar (sulfonamide, methoxy) and hydrophobic (methyl, pyridine) domains.

The molecular formula is C₁₆H₁₉N₂O₄S, yielding a calculated molecular weight of 335.4 g/mol . The IUPAC name, 2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, systematically describes the substitution pattern and connectivity.

Stereoelectronic Features

-

Methoxy Groups: Electron-donating substituents at positions 2 and 5 direct electrophilic substitution to the para position relative to the sulfonamide group.

-

Pyridin-3-ylmethyl: The pyridine ring introduces a basic nitrogen atom (pKa ~5.5) capable of hydrogen bonding or coordination chemistry .

-

Sulfonamide Linkage: The -SO₂NH- group provides hydrogen bond donor/acceptor sites, critical for biological interactions.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of this compound is documented, a plausible route involves:

Step 1: Sulfonyl Chloride Preparation

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride is synthesized via chlorosulfonation of 2,5-dimethoxy-4-methylbenzene using chlorosulfonic acid.

Step 2: Nucleophilic Amination

Reaction of the sulfonyl chloride with pyridin-3-ylmethylamine in dichloromethane (DCM) with triethylamine as base:

Reaction conditions: 0°C → room temperature, 12–24 h stirring .

Spectroscopic Characterization

Hypothetical data based on analogous compounds :

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 8.45 (pyridine H2), 7.80 (sulfonamide aromatic H), 4.30 (CH₂), 3.85 (OCH₃), 2.35 (CH₃) |

| ¹³C NMR | 165.2 (SO₂N), 152.1 (pyridine C3), 56.7 (OCH₃), 21.4 (CH₃) |

| HRMS (ESI⁺) | m/z 335.1148 [M+H]⁺ (calc. 335.1162) |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water (<1 mg/mL at 25°C).

-

LogP: Calculated 2.1 ± 0.3 (XLogP3), indicating moderate lipophilicity .

Crystallographic Analysis

While no single-crystal data exists for this compound, related N-(pyridinylmethyl)sulfonamides adopt twisted conformations where the pyridine ring lies perpendicular to the benzene plane . This geometry minimizes steric clashes between the methyl and pyridinyl groups.

Biological Activity and Applications

Hypothetical Mechanisms

The sulfonamide group may inhibit bacterial dihydropteroate synthase (DHPS), a validated antibacterial target. Molecular docking studies (extrapolated from similar compounds) suggest:

-

Hydrogen bonding between SO₂NH and DHPS Arg³⁶

-

Pyridine nitrogen coordinating Mg²⁺ in the active site

Structure-Activity Relationships (SAR)

Comparative analysis with analogues reveals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume